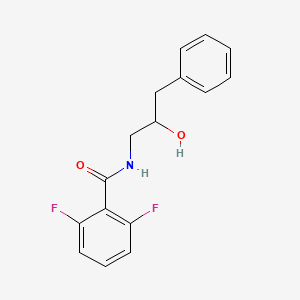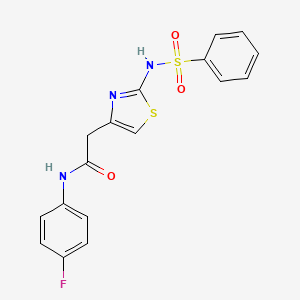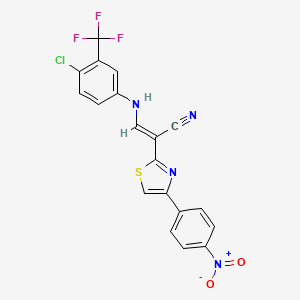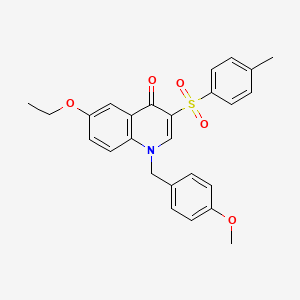
6-ethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-ethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a derivative of quinolone, a class of compounds known for their broad range of biological activities and applications. While the specific compound is not directly discussed in the provided papers, we can infer some information based on related compounds.
Synthesis Analysis
The synthesis of quinolone derivatives typically involves the construction of the quinolone core followed by various functionalization steps. In the first paper, the synthesis of a related compound, 6-methoxy-4-quinolone, is described. It is derived from 5-methoxyindole-3-acetic acid and exhibits strong fluorescence properties . Although the synthesis of 6-ethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one is not detailed, similar synthetic strategies may be employed, such as functionalization at specific positions on the quinolone ring to introduce ethoxy, methoxybenzyl, and tosyl groups.
Molecular Structure Analysis
Quinolone derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of substituents like ethoxy, methoxybenzyl, and tosyl groups can significantly influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets. The molecular structure of 6-methoxy-4-quinolone, as mentioned in the first paper, suggests that the methoxy group at the 6-position is a common feature in these molecules .
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and redox reactions. The methoxy and ethoxy groups are electron-donating, which can activate the quinolone ring towards electrophilic attack. The tosyl group is a good leaving group, which could be exploited in nucleophilic substitution reactions. The second paper discusses methoxylated tetrahydroisoquinolinium derivatives, which, although structurally different, share the methoxy functional group that could influence similar reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their functional groups. The presence of methoxy and ethoxy groups can increase the solubility in organic solvents and may affect the compound's photophysical properties. The first paper reports that 6-methoxy-4-quinolone has strong fluorescence with a large Stokes' shift, which is a valuable property for biomedical applications . The stability of these compounds against light and heat is also an important consideration, as mentioned for 6-methoxy-4-quinolone, which shows high stability . The tosyl group in the compound of interest would likely contribute to its acidity and reactivity in substitution reactions.
科学的研究の応用
Antioxidant Applications
Research has highlighted the antioxidant capabilities of ethoxyquin derivatives, such as ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), which is utilized in animal feed to prevent lipid peroxidation. Although primarily used in non-human food, its passage through the food chain implicates human exposure. Despite initial safety confirmations, subsequent studies have raised concerns over its potential harmful effects, prompting further investigation into its safety and mechanisms of action (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Enzymatic Synthesis and Pharmaceutical Intermediates
In pharmaceutical manufacturing, such as the production of dextromethorphan, key synthetic intermediates like (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline have been produced using novel biocatalysts. These enzymes offer a selective, efficient method for synthesizing enantiomerically enriched compounds, demonstrating the critical role of these quinolinone derivatives in drug development (Wu et al., 2020).
Biological Effects and Mechanisms
Studies have also explored the biological impacts of ethoxyquin, including its inhibitory effect on electron transport in mitochondrial respiratory chains. This research provides insight into the molecular mechanisms underlying its toxicological properties, underscoring the importance of understanding the biochemical interactions of such compounds within living organisms (Reyes et al., 1995).
Cytotoxicity and Genotoxicity
Further investigations into ethoxyquin have assessed its cytotoxic and genotoxic potential. While it is widely used as an animal feed antioxidant, concerns over its safety have led to studies evaluating its pro-oxidant activity, DNA damage capabilities, and chromosome aberrations. These findings contribute to a broader understanding of the safety profile of such antioxidants (Blaszczyk & Skolimowski, 2015).
特性
IUPAC Name |
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-21-11-14-24-23(15-21)26(28)25(33(29,30)22-12-5-18(2)6-13-22)17-27(24)16-19-7-9-20(31-3)10-8-19/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOLHRITVYBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2526163.png)

![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)


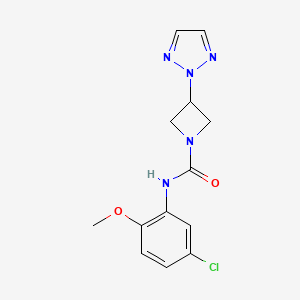

![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)
![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)

